molecular formula C20H34ClNO B1455278 4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220034-04-7

4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1455278
M. Wt: 339.9 g/mol
InChI Key: GLZZEMBABGROMT-UHFFFAOYSA-N
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Description

4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride, also known as 4-TMPHCl, is a synthetic chemical compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of around 200°C. 4-TMPHCl has a variety of chemical, biochemical, and physiological effects, which has made it a popular choice for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization of Hindered-Phenol-Containing Amine Moieties

One study involves the synthesis and characterization of hindered-phenol-containing amine moieties, such as (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine. These compounds were evaluated for their performance in polypropylene copolymer (PPCP) to assess thermooxidative stability and thermal stability. The presence of phenolic and amino groups influenced the antioxidants' performance, enhancing the thermal stability of PPCP (Desai et al., 2004).

Molecular and Crystal Structures

Another study focuses on the molecular and crystal structures of various piperidine derivatives, exploring their conformational flexibility and hydrogen bonding's role in molecular packing within crystals. This research provides foundational knowledge for the design and synthesis of new compounds with specific physical and chemical properties (Kuleshova & Khrustalev, 2000).

Synthesis of Antioxidants

Research on the synthesis and evaluation of new fibrates containing piperidine moieties highlights the development of compounds with superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to existing treatments. Such studies demonstrate the potential pharmaceutical applications of piperidine derivatives in managing metabolic disorders (Komoto et al., 2000).

Structural Analysis and Interaction Studies

A study detailing the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate stabilizes through hydrogen bonding and C-H…π interactions. This research is crucial for understanding how molecular interactions influence the structural stability and reactivity of organic compounds, which is fundamental in materials science and drug design (Khan et al., 2013).

properties

IUPAC Name

4-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-6-8-18(9-7-17)22-14-16-10-12-21-13-11-16;/h6-9,16,21H,10-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZEMBABGROMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride

CAS RN

1220034-04-7
Record name Piperidine, 4-[[4-(1,1,3,3-tetramethylbutyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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